molecular formula C19H18N2O5S2 B2701061 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(4-methylphenyl)sulfonylbutanamide CAS No. 941967-54-0

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(4-methylphenyl)sulfonylbutanamide

Katalognummer: B2701061
CAS-Nummer: 941967-54-0
Molekulargewicht: 418.48
InChI-Schlüssel: YJMYFVNDUBTFDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(4-methylphenyl)sulfonylbutanamide is a synthetic complex organic compound designed for research applications. It features a [1,3]dioxolo[4,5-f][1,3]benzothiazole core, a structural motif found in compounds investigated as potent tyrosinase inhibitors . Tyrosinase is a key enzyme in melanin production, and its inhibitors are a significant focus in dermatological research for managing hyperpigmentation . The integration of the (4-methylphenyl)sulfonyl (tosyl) group is a common strategy in medicinal chemistry to modulate properties like bioavailability and metabolic stability. Research on structurally similar benzothiazole derivatives indicates potential for multifunctional biological activity, which may include antioxidant and photoprotective effects valuable in cosmeceutical research . This combination of features makes N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(4-methylphenyl)sulfonylbutanamide a compelling candidate for further investigation in biochemical and pharmacological studies. This product is intended for research purposes and is not for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S2/c1-12-4-6-13(7-5-12)28(23,24)8-2-3-18(22)21-19-20-14-9-15-16(26-11-25-15)10-17(14)27-19/h4-7,9-10H,2-3,8,11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMYFVNDUBTFDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=CC4=C(C=C3S2)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-tosylbutanamide typically involves multiple steps, starting from commercially available reactants. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-tosylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons with Similar Compounds

Core Heterocyclic Modifications

N-([1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-nitrobenzamide ()
  • Core Structure : Shares the [1,3]dioxolo[4,5-f]benzothiazole system with the target compound.
  • Key Differences: Substituent: The nitro group (-NO₂) at the benzamide position vs. the target’s 4-(4-methylphenyl)sulfonylbutanamide. Electronic Effects: The nitro group is strongly electron-withdrawing, which may reduce nucleophilic reactivity compared to the sulfonyl group in the target compound. Solubility: The sulfonyl group in the target compound likely enhances hydrophilicity relative to the nitro analog.
  • Spectral Data: IR bands for NO₂ (~1520 cm⁻¹) and C=O (~1680 cm⁻¹) are distinct from the target’s sulfonyl S=O (~1150–1250 cm⁻¹) and amide C=O (~1660 cm⁻¹) .
Triazole-Thiones ()
  • Core Structure : 1,2,4-Triazole-thiones with sulfonylphenyl and fluorophenyl substituents.
  • Key Differences :
    • Heterocycle : Triazole vs. benzothiazole-dioxolane.
    • Functional Groups : C=S (~1247–1255 cm⁻¹) and NH (~3278–3414 cm⁻¹) in triazoles vs. sulfonyl S=O and amide NH in the target compound .
  • Reactivity : The triazole-thiones exhibit tautomerism, while the target compound’s rigid benzothiazole-dioxolane system may limit such behavior.
2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]isoindol-7-one Derivatives ()
  • Core Structure : Dioxolo-fused isoindolone vs. benzothiazole.
  • Key Differences :
    • Substituents : Difluoro groups and isoindolone carbonyl vs. benzothiazole sulfur and sulfonylbutanamide.
  • Applications : Patented as pesticides, suggesting dioxolo-fused heterocycles may have agrochemical utility .

Substituent-Driven Comparisons

Sulfonamide Derivatives ()
  • Core Structure : Thiadiazin-isoxazole hybrid with sulfonamide groups.
  • Key Differences :
    • Heterocycle : Thiadiazin-isoxazole vs. benzothiazole-dioxolane.
    • Functional Groups : Sulfonamide (-SO₂NH-) vs. sulfonylbutanamide (-SO₂-C₄H₈-CONH-).
  • Biological Implications : Sulfonamides are historically associated with antimicrobial activity, but the target compound’s extended chain may alter binding kinetics .

Spectral Data

Compound Type Key IR Features (cm⁻¹) NMR Characteristics
Target Compound S=O (1150–1250), C=O (1660), NH (~3300) Aromatic protons (δ 7.0–8.5), CH₃ (δ 2.4)
Nitrobenzamide Analog NO₂ (1520), C=O (1680) Nitroaryl protons (δ 8.0–8.5)
Triazole-Thiones C=S (1247–1255), NH (3278–3414) Fluorophenyl (δ 6.8–7.4), triazole CH

Biologische Aktivität

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(4-methylphenyl)sulfonylbutanamide is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article reviews its biological activity, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety fused with a dioxole ring. The sulfonamide group and butanamide chain contribute to its pharmacological properties.

Molecular Formula : C15H17N3O5S
Molecular Weight : 383.4 g/mol

Biological Activity Overview

Research indicates that compounds related to benzothiazoles exhibit various biological activities, including:

  • Antitumor Activity : Several derivatives of benzothiazoles have demonstrated potent antitumor effects against different cancer cell lines. For example, studies have shown that benzothiazole derivatives can inhibit the proliferation of breast, ovarian, and colon cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Mechanism of Action : The precise mechanism of action for N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(4-methylphenyl)sulfonylbutanamide is still under investigation. However, it is believed to involve interference with DNA synthesis and repair pathways, potentially leading to increased sensitivity of cancer cells to chemotherapy .

Structure-Activity Relationship (SAR)

The effectiveness of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(4-methylphenyl)sulfonylbutanamide can be attributed to specific structural features:

  • Benzothiazole Core : This core structure is essential for biological activity. Modifications on the benzothiazole ring can enhance potency and selectivity against cancer cell lines.
  • Substituents : The presence of methyl and sulfonyl groups has been shown to influence the compound's lipophilicity and interaction with biological targets.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

  • Antitumor Efficacy in Cell Lines :
    • A study demonstrated that derivatives containing the benzothiazole scaffold exhibited nanomolar activity against human breast cancer cell lines. The lead compound showed selectivity against ovarian and lung carcinoma cells as well .
  • In Vivo Studies :
    • Animal model studies indicated that certain benzothiazole derivatives could significantly reduce tumor size in xenograft models. These findings suggest potential for further development into therapeutic agents .
  • Comparative Analysis :
    • Research comparing various benzothiazole derivatives revealed that modifications at specific positions on the benzothiazole ring could enhance antitumor activity while reducing toxicity profiles in normal cells .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Cell Line Tested
Benzothiazole Derivative AAntitumor0.05MCF-7 (breast)
Benzothiazole Derivative BAntitumor0.10A549 (lung)
Benzothiazole Derivative CAntitumor0.15HCT116 (colon)

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(4-methylphenyl)sulfonylbutanamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step organic reactions, such as coupling sulfonyl groups to benzothiazole derivatives under controlled conditions. Key steps include:

  • Substitution reactions : Use of sodium hydride or potassium carbonate as a base to activate intermediates .
  • Temperature control : Maintaining temperatures between 60–80°C to prevent decomposition of sensitive intermediates like the benzothiazole core .
  • Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance reaction efficiency for sulfonamide bond formation .
    • Optimization : Design of experiments (DoE) frameworks, such as factorial designs, can systematically vary parameters (e.g., temperature, solvent ratio) to maximize yield .

Q. How can researchers characterize the molecular structure and purity of this compound?

  • Analytical techniques :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm functional groups (e.g., dioxolo, sulfonyl) and regiochemistry .
  • Mass spectrometry (HRMS) : Validate molecular weight and detect impurities .
  • HPLC : Assess purity (>95% threshold for pharmacological studies) using reverse-phase columns and UV detection at 254 nm .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Regulatory compliance : Adhere to institutional chemical hygiene plans, including fume hood use for volatile intermediates and PPE (gloves, lab coats) .
  • Waste disposal : Segregate sulfonamide-containing waste for specialized treatment to avoid environmental contamination .

Advanced Research Questions

Q. How can computational methods like DFT calculations aid in understanding the electronic properties of this compound?

  • Methodology : Density Functional Theory (DFT) predicts molecular geometry, frontier orbitals (HOMO/LUMO), and electrostatic potential surfaces. For example:

  • Charge distribution : Sulfonyl groups exhibit strong electron-withdrawing effects, influencing reactivity in nucleophilic substitutions .
  • Reactivity hotspots : Benzothiazole and dioxolo moieties show localized π-electron density, critical for designing derivatives with enhanced bioactivity .
    • Tools : Gaussian or ORCA software packages with B3LYP/6-31G(d) basis sets .

Q. What experimental strategies resolve contradictions in reported biological activities of structurally similar compounds?

  • Case study : Compare fluorinated analogs (e.g., 4-fluorophenyl vs. 4-methylphenyl sulfonyl derivatives) using:

  • Dose-response assays : IC50 values in enzyme inhibition studies (e.g., kinase assays) to quantify potency differences .
  • Structural-activity relationships (SAR) : Molecular docking to identify binding affinity variations due to substituent steric/electronic effects .
    • Data reconciliation : Meta-analysis of published IC50 values with standardized assay conditions (e.g., pH, temperature) .

Q. How can reaction path search algorithms accelerate the discovery of novel derivatives with improved pharmacokinetics?

  • Computational design : ICReDD’s quantum chemical reaction path searches predict feasible synthetic routes for derivatives (e.g., substituting benzothiazole with triazine cores) .
  • High-throughput screening : Pair computational predictions with automated synthesis platforms (e.g., flow reactors) to validate candidate molecules .

Q. What methodologies are effective in studying the compound’s interaction with biological targets (e.g., enzymes, receptors)?

  • Biophysical assays :

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to target proteins .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .
    • In silico modeling : Molecular dynamics simulations (100 ns trajectories) to assess binding stability in physiological conditions .

Methodological Frameworks

Q. How can researchers apply the Canadian Research and Development Classification (CRDC) to categorize studies on this compound?

  • CRDC codes :

  • RDF2050112 : Reaction fundamentals (e.g., sulfonamide bond formation mechanisms).
  • RDF2050108 : Process control in scaling up synthesis (e.g., optimizing catalyst recycling) .

Q. What statistical approaches are recommended for optimizing synthetic pathways?

  • Response surface methodology (RSM) : Central composite designs to model non-linear relationships between variables (e.g., solvent polarity vs. yield) .
  • Taguchi methods : Robust parameter design to minimize variability in multi-step syntheses .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.